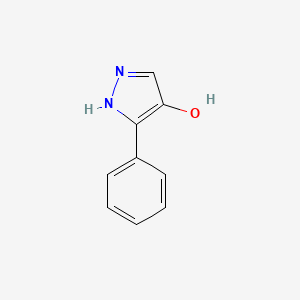

5-phenyl-1H-pyrazol-4-ol

Description

Contextualization within Pyrazole (B372694) Heterocyclic Chemistry

At its core, 5-phenyl-1H-pyrazol-4-ol is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. mdpi.commdpi.com This fundamental structure is aromatic and belongs to the azole family of organic compounds. mdpi.comuaeu.ac.ae The pyrazole ring is a versatile scaffold in organic synthesis due to its multiple reactive positions that allow for various chemical modifications such as electrophilic and nucleophilic substitutions, alkylation, and oxidation reactions. uaeu.ac.ae The specific compound, 5-phenyl-1H-pyrazol-4-ol, is characterized by a phenyl group attached to the carbon at position 5 and a hydroxyl group at position 4 of the pyrazole ring.

A significant aspect of hydroxypyrazoles, including 5-phenyl-1H-pyrazol-4-ol, is their existence in tautomeric forms. researchgate.netnih.gov Tautomers are isomers of a compound that readily interconvert, and in the case of hydroxypyrazoles, this involves the migration of a proton. Theoretical studies, such as those using MNDO and MNDO + CI methods, have been employed to predict the relative stabilities of these different tautomeric forms in the vapor phase. researchgate.net For many C-substituted hydroxypyrazoles, the hydroxypyrazole forms are predicted to be the most stable. researchgate.net However, the nature of the substituent and the solvent can significantly influence the tautomeric equilibrium. nih.gov For instance, in the case of 3- and 4-phenyl substituted compounds, other forms may be more stable. researchgate.net The IUPAC nomenclature recognizes several potential tautomeric forms for N-unsubstituted pyrazolones, including the 3-hydroxy, 4-hydroxy, and various pyrazolin-one forms. researchgate.net

Academic Significance of Pyrazole Derivatives in Chemical Research

The academic significance of pyrazole derivatives is extensive and multifaceted, stemming from their diverse chemical reactivity and broad spectrum of biological activities. globalresearchonline.net These compounds are considered privileged scaffolds in medicinal chemistry, meaning their core structure is frequently found in biologically active compounds. uaeu.ac.aeacademicstrive.comijrpr.com The structural diversity that can be achieved by modifying the pyrazole ring allows for the fine-tuning of physicochemical properties, which is crucial in drug discovery. ijrpr.com

The wide-ranging applications of pyrazole derivatives are a testament to their importance in chemical research. They have been investigated for a vast array of pharmacological properties, including:

Anti-inflammatory academicstrive.comijrpr.com

Antimicrobial academicstrive.comijrpr.com

Anticancer academicstrive.comijrpr.com

Antiviral academicstrive.comijrpr.com

Antidiabetic globalresearchonline.netijrpr.com

Anticonvulsant globalresearchonline.netacademicstrive.com

Antioxidant academicstrive.com

Antidepressant globalresearchonline.net

Beyond pharmaceuticals, pyrazole derivatives are utilized in agrochemicals, dyes, and fluorescent substances. globalresearchonline.netacademicstrive.com They also serve as important ligands in coordination chemistry and are used in metal-catalyzed reactions. uaeu.ac.ae The synthesis of pyrazole derivatives is a very active area of research, with numerous methods developed to create functionalized pyrazoles from a variety of starting materials. uaeu.ac.ae

Overview of Key Research Areas Pertaining to 5-Phenyl-1H-pyrazol-4-ol and Related Pyrazolones

Research specifically involving 5-phenyl-1H-pyrazol-4-ol and the broader class of pyrazolones is centered on their utility as versatile building blocks in organic synthesis and their potential applications in medicinal chemistry. nih.gov Pyrazolones are a class of compounds characterized by a pyrazole ring with a carbonyl group. innovareacademics.in The classical method for synthesizing pyrazolones is the condensation of hydrazines with β-ketoester compounds. nih.gov

One key area of research is the use of 5-phenyl-1H-pyrazol-4-ol as a precursor in the synthesis of other complex heterocyclic compounds. For example, it is a starting material for the synthesis of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde through a Vilsmeier-Haack reaction. vulcanchem.com This reaction involves treating the pyrazolol with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce an aldehyde group at the C4 position. vulcanchem.com

Furthermore, pyrazolones, including derivatives of 5-phenyl-1H-pyrazol-4-ol, are extensively studied for their biological activities. The pyrazolone (B3327878) structural motif is a critical element in various drugs. nih.gov Research has focused on synthesizing and evaluating pyrazolone candidates for antimicrobial, antitumor, and anti-inflammatory activities. nih.gov For instance, derivatives like 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) have been synthesized and evaluated for their antioxidant and anticancer properties. nih.govresearchgate.net The synthesis of these compounds often involves the reaction of an aromatic aldehyde with a pyrazolone, such as 3-methyl-1-phenyl-5-pyrazolone. nih.gov

The electrophilic substitution at the C-4 position of pyrazolones is another significant research avenue, providing a route to construct a variety of functionalized pyrazolone derivatives. nih.gov The tautomeric behavior of these compounds also remains a subject of investigation, as the predominant tautomer can influence the compound's reactivity and biological activity. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1H-pyrazol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-8-6-10-11-9(8)7-4-2-1-3-5-7/h1-6,12H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVKIIXBXZOMRJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NN2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40665415 | |

| Record name | 5-Phenyl-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685135-76-6 | |

| Record name | 5-Phenyl-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Phenyl 1h Pyrazol 4 Ol and Its Advanced Analogs

Foundational Synthetic Routes for the Pyrazole (B372694) Core

The cornerstone of pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound, a method first established by Knorr in 1883. mdpi.comnih.gov This approach remains a straightforward and rapid way to obtain polysubstituted pyrazoles. nih.gov

The reaction of phenylhydrazine (B124118) with various 1,3-diketones is a classic and versatile method for preparing the 1-phenyl-pyrazole scaffold. mdpi.comnih.govnih.gov This cyclocondensation involves the reaction of a bidentate nucleophile (hydrazine) with a 1,3-dielectrophile (dicarbonyl compound). mdpi.com The reaction typically proceeds by forming an imine with one carbonyl group, followed by cyclization and dehydration involving the second carbonyl group to yield the aromatic pyrazole ring. youtube.com

A significant consideration in this synthesis, especially with unsymmetrical 1,3-diketones, is regioselectivity. The reaction can potentially yield two different regioisomers, depending on which carbonyl group the substituted nitrogen of the phenylhydrazine attacks first. mdpi.comnih.gov For instance, when an aryl group is at one end of the diketone and an alkyl group is at the other, the reaction often favors the formation of one regioisomer over the other. nih.gov

| Reactants | Conditions | Product | Yield | Reference |

| Phenylhydrazine, 1,3-Diketones | Refluxing ethanol | 1,3,4,5-tetrasubstituted pyrazole | 63% | nih.gov |

| Phenylhydrazine, 4,4,4-trifluoro-1-arylbutan-1,3-diketones | N,N-dimethylacetamide, room temp. | 1-Aryl-3-aryl-5-trifluoromethyl pyrazole | 74–77% | nih.gov |

| Ketones, Acid Chlorides (in situ diketone formation), Hydrazine | LiHMDS base | 1,3,5-substituted pyrazoles | Good to excellent | beilstein-journals.orgorganic-chemistry.orgnih.gov |

This table presents examples of pyrazole synthesis using the foundational 1,3-diketone and hydrazine cyclocondensation method under various conditions.

A specific and widely cited example of the foundational route is the reaction between phenylhydrazine and acetylacetone (B45752) (a simple 1,3-diketone). This reaction is often conducted in the presence of an acid catalyst, such as acetic acid, which facilitates the condensation and subsequent cyclization steps. researchgate.net The reaction involves the formation of a phenylhydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable, aromatic pyrazole ring. researchgate.netquora.com This particular reaction yields 3,5-dimethyl-1-phenyl-1H-pyrazole, demonstrating the core pyrazole ring synthesis. To obtain the 5-phenyl-1H-pyrazol-4-ol structure, a different 1,3-dicarbonyl precursor, such as ethyl benzoylacetate, would be required.

| Reactants | Catalyst/Solvent | Conditions | Product (Illustrative) | Reference |

| Phenylhydrazine, Acetylacetone | Acetic Acid | Heat evolution, 5 min reaction | Acetylacetone phenylhydrazone | researchgate.net |

| Phenylhydrazine, Ethyl Acetoacetate (B1235776) | Acetic Acid | Reflux | 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | nih.gov |

This table illustrates the specific reaction of phenylhydrazine with common 1,3-dicarbonyl compounds to form the pyrazole core.

Advanced and Environmentally Conscious Synthetic Approaches

In response to the growing need for sustainable chemical processes, modern synthetic strategies for pyrazoles focus on improving efficiency, reducing waste, and utilizing greener reaction conditions. These advanced methods include multi-component reactions, novel catalytic systems, and the application of green chemistry principles.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the reactants. acs.org MCRs are characterized by their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity, making them ideal for green chemistry. acs.org

Several MCRs have been developed for the synthesis of complex pyrazole and pyrazolone (B3327878) derivatives. beilstein-journals.orgresearchgate.netrsc.orgmdpi.com A common example is the four-component reaction involving an aldehyde, malononitrile (B47326), a β-ketoester like ethyl acetoacetate, and a hydrazine to produce highly substituted pyrano[2,3-c]pyrazoles. mdpi.com These reactions can be performed in environmentally benign solvents like water and often proceed with high yields. acs.orgresearchgate.net

| Reaction Type | Components | Catalyst/Solvent | Product Type | Reference |

| Four-component | Aldehydes, Malononitrile, Phenylhydrazine, Ethyl Acetoacetate | None / Water | Pyrano[2,3-c]pyrazoles | researchgate.net |

| Three-component | Aldehydes, β-ketoesters, Hydrazines | Yb(PFO)₃ | Persubstituted pyrazoles | beilstein-journals.org |

| Five-component | 5-methyl-1,3,4-thiadiazole-2-thiol, Aldehydes, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine hydrate | Montmorillonite K10 / Solvent-free | Highly substituted pyrano[2,3-c]pyrazoles | mdpi.com |

This table showcases the versatility of Multi-component Reactions (MCRs) in assembling complex pyrazole analogs from simple starting materials.

Catalysis plays a crucial role in modern pyrazole synthesis, offering advantages such as milder reaction conditions, shorter reaction times, higher yields, and improved regioselectivity. organic-chemistry.org A wide array of catalysts have been employed for this purpose.

Metal Catalysts : Copper-catalyzed condensation reactions can proceed under acid-free conditions at room temperature. organic-chemistry.org Copper triflate has also been used effectively. nih.gov Silver-catalyzed reactions have been reported for the synthesis of 5-aryl-3-trifluoromethyl pyrazoles. mdpi.com

Nanocatalysts : Nano-ZnO has been shown to be an efficient catalyst for the condensation reaction between ethyl acetoacetate and phenylhydrazine, providing excellent yields. nih.govnih.gov

Lewis Acids : Mild and efficient catalysts like Ytterbium(III) perfluorooctanoate (Yb(PFO)₃) have been used in three-component syntheses of pyrazoles. beilstein-journals.org

Organocatalysts : Simple organic molecules like imidazole (B134444) have been used in catalytic quantities for the green synthesis of pyrazolone compounds in aqueous media. acs.org

| Catalyst | Reactants | Solvent | Key Advantage | Yield | Reference |

| Nano-ZnO | Ethyl acetoacetate, Phenylhydrazine | N/A | Excellent yield, green protocol | 95% | nih.govnih.gov |

| Cu(OTf)₂ | Chalcone (B49325), p-((t-butyl)phenyl)hydrazine | [BMIM-PF₆] | Excellent yield | 82% | nih.gov |

| Imidazole | Ethyl acetoacetate, Hydrazines | Water | Green synthesis, simple method | N/A | acs.org |

| NaCoMo (Polyoxometalate) | Sulfonyl hydrazides, 1,3-diketones | N/A | High catalytic activity | Up to 99% | mdpi.com |

This table summarizes various catalytic systems used to enhance the synthesis of pyrazole derivatives, highlighting the diversity of modern catalytic methods.

Adherence to green chemistry principles has led to the development of novel synthetic protocols that minimize or eliminate the use of hazardous substances. tandfonline.com Key strategies include the use of green solvents, alternative energy sources, and catalyst-free conditions. thieme-connect.com

Aqueous Medium : Water is an ideal green solvent, and many pyrazole syntheses have been adapted to aqueous media. thieme-connect.com Catalyst-free, four-component reactions have been successfully carried out in water under ultrasonic irradiation to yield pyrano[2,3-c]pyrazoles. nih.gov

Magnetized Water : An innovative approach involves the use of magnetized distilled water as a reaction medium. The reaction of ethyl acetoacetate, aromatic aldehydes, hydrazine, and malononitrile in magnetized water has been shown to produce pyrano[2,3-c]pyrazoles without the need for a catalyst. thieme-connect.com

Alternative Energy : Ultrasound and microwave irradiation are used to accelerate reactions, often leading to shorter reaction times and higher yields compared to conventional heating. nih.gov Concentrated solar radiation has also been explored as a solvent-free and catalyst-free method for pyranopyrazole synthesis. nih.gov

Solvent-Free Conditions : Reactions can be performed under solvent-free conditions, for example, using tetrabutylammonium (B224687) bromide (TBAB), an ionic salt, as a medium at room temperature. tandfonline.com

| Green Method | Reactants | Conditions | Advantage | Reference |

| Magnetized Water | Ethyl acetoacetate, Aldehydes, Hydrazine, Malononitrile | Catalyst-free | Environmentally benign, novel approach | thieme-connect.com |

| Ultrasonic Irradiation | Ethyl acetoacetate, Aldehydes, Hydrazine, Malononitrile | Catalyst-free, Water | Excellent yields, green method | nih.gov |

| Concentrated Solar Radiation | Aldehyde, Ethyl acetoacetate, Malononitrile, Hydrazine hydrate | Solvent-free, Catalyst-free | Energy saving, rapid reaction | nih.gov |

| Solvent-Free | Isocyanides, Dialkyl acetylenedicarboxylates, 1,2-dibenzoylhydrazines | Tetrabutylammonium bromide (TBAB), Room temp. | Environmentally friendly, good yields | tandfonline.com |

| Green Solvent | Phenyl hydrazines, 1,3-dicarbonyl compounds | Glycerol-Water | Economic and benign solvent, catalyst-free | researchgate.net |

This table highlights advanced, environmentally conscious methods for pyrazole synthesis that align with the principles of green chemistry.

Strategies for Derivatization and Functionalization of the 5-Phenyl-1H-pyrazol-4-ol Scaffold

The 5-phenyl-1H-pyrazol-4-ol core structure serves as a versatile scaffold for the development of a diverse array of derivatives with modified electronic, steric, and physicochemical properties. Strategic derivatization and functionalization are key to modulating the biological activity and other characteristics of these compounds. A variety of synthetic strategies have been employed to introduce new functional groups and build more complex molecular architectures based on this pyrazole system.

Electrophilic Substitution Reactions on the Phenyl Ring

The phenyl group at the 5-position of the pyrazole ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of a wide range of substituents. The directing influence of the pyrazole ring and any existing substituents on the phenyl ring will govern the position of substitution. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation can be employed to modify the phenyl moiety. These modifications can significantly impact the compound's properties by altering its electronic nature and steric profile. For instance, the introduction of electron-withdrawing groups like nitro or halo groups can enhance certain biological activities, while electron-donating groups may modulate activity in a different manner. The precise conditions for these reactions, including the choice of reagents and catalysts, are crucial for achieving the desired regioselectivity and yield.

Oxidation and Reduction Reactions of the Pyrazole Moiety

The pyrazole ring itself is generally stable to mild oxidizing and reducing agents globalresearchonline.net. However, under specific conditions, the pyrazole moiety can undergo oxidation or reduction. For instance, oxidative dehydrogenative couplings of pyrazol-5-amines have been reported to form azopyrrole derivatives nih.gov. While this specific reaction starts from an amino-substituted pyrazole, it demonstrates the potential for oxidative transformations of the pyrazole core. It is important to note that the pyrazole ring is highly resistant to oxidation, but under forcing conditions, it can be degraded globalresearchonline.net.

Reduction of the pyrazole ring is also possible. Catalytic hydrogenation can lead to the corresponding pyrazoline and subsequently to the pyrazolidine (B1218672) globalresearchonline.net. The choice of catalyst and reaction conditions is critical to control the extent of reduction. These transformations from an aromatic pyrazole to a partially or fully saturated ring system dramatically alter the geometry and electronic properties of the molecule, which can have a profound effect on its biological activity.

Synthesis of Bis-pyrazolone Derivatives

A significant derivatization strategy for pyrazolones involves the synthesis of bis-pyrazolone derivatives, often through the condensation of two equivalents of a pyrazolone with an aldehyde. Specifically, 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) have been synthesized by reacting 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes nih.govekb.egresearchgate.netnih.gov. These reactions are often catalyzed by a base, such as sodium acetate, and can be carried out under mild conditions nih.govnih.gov. The resulting bis-pyrazolone structures have shown interesting biological activities, including antioxidant and anticancer properties nih.govnih.gov.

| Reactants | Catalyst | Product | Reference |

| 3-Methyl-1-phenyl-5-pyrazolone, Benzaldehydes | Sodium Acetate | 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) | nih.govnih.gov |

| N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide, 3-methyl-1H-pyrazol-5(4H)-one | - | 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivative | ekb.eg |

Development of Hybrid Structures (e.g., Pyrazole-Thiazole, Pyrazole-Pyrimidine)

The molecular hybridization approach, which involves combining two or more pharmacophores into a single molecule, has been extensively used to create novel derivatives of 5-phenyl-1H-pyrazol-4-ol with enhanced biological activities.

Pyrazole-Thiazole Hybrids: A common strategy for synthesizing pyrazole-thiazole hybrids involves the Hantzsch thiazole (B1198619) synthesis. This typically involves the reaction of a pyrazole derivative containing a thiourea (B124793) or thioamide moiety with an α-haloketone, such as phenacyl bromide researchgate.netnih.gov. For example, 3-methyl-1-phenyl-4-((4-phenylthiazol-2-yl)methyl)-1H-pyrazol-5-ol derivatives have been synthesized in a one-pot reaction from 4-((dimethylamino)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, thiourea, and phenacyl bromide derivatives researchgate.net.

Pyrazole-Pyrimidine Hybrids: The synthesis of pyrazole-pyrimidine hybrids often starts from a pyrazole-based chalcone. These chalcones, which are α,β-unsaturated ketones, can be prepared by the Claisen-Schmidt condensation of a pyrazole-4-carbaldehyde with an appropriate acetophenone. The resulting chalcone can then be cyclized with urea (B33335), thiourea, or guanidine (B92328) to form the pyrimidine (B1678525) ring nih.gov. This approach has been used to synthesize various 6-(1,3-diphenyl-1H-pyrazol-4-yl)-4-(substituted-phenyl)pyrimidine derivatives nih.gov.

| Hybrid Structure | Synthetic Approach | Key Intermediates | Reference |

| Pyrazole-Thiazole | Hantzsch Thiazole Synthesis | Pyrazole-thiourea/thioamide, α-haloketone | researchgate.netnih.gov |

| Pyrazole-Pyrimidine | Cyclization of Chalcones | Pyrazole-4-carbaldehyde, Acetophenone, Urea/Thiourea/Guanidine | nih.gov |

Introduction of Specific Substituents to Modulate Properties

The introduction of specific substituents at various positions of the 5-phenyl-1H-pyrazol-4-ol scaffold is a fundamental strategy to fine-tune its physicochemical and biological properties. The nature and position of these substituents can influence factors such as lipophilicity, electronic distribution, and steric hindrance, all of which play a crucial role in the molecule's interaction with biological targets.

Advanced Spectroscopic and Structural Characterization in 5 Phenyl 1h Pyrazol 4 Ol Research

Comprehensive Spectroscopic Characterization Techniques

A combination of spectroscopic methods is employed to build a complete picture of the molecular structure and properties of 5-phenyl-1H-pyrazol-4-ol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 5-phenyl-1H-pyrazol-4-ol in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum of a related compound, 1-phenyl-1H-pyrazol-3-ol, signals corresponding to the pyrazole (B372694) ring protons are observed at specific chemical shifts. For instance, the proton at position 5 (H-5) appears as a doublet at δ 7.67 ppm, while the proton at position 4 (H-4) is a doublet at δ 5.92 ppm. The phenyl group protons resonate in the range of δ 7.25-7.52 ppm, and the hydroxyl proton gives a broad singlet at δ 12.16 ppm. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Phenyl-Substituted Pyrazolol.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| OH | 12.16 (br s) | - |

| Pyrazole H-5 | 7.67 (d) | 126.8 |

| Phenyl H-2,6 | 7.52 (m) | 118.7 |

| Phenyl H-3,5 | 7.45 (m) | 129.8 |

| Phenyl H-4 | 7.25 (m) | 126.6 |

| Pyrazole H-4 | 5.92 (d) | 98.2 |

| Pyrazole C-3 | - | 159.2 |

| Phenyl C-1 | - | 139.0 |

| Data for 1-phenyl-1H-pyrazol-3-ol in CDCl₃. nih.gov |

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in 5-phenyl-1H-pyrazol-4-ol. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

Key vibrational bands in the IR spectrum of pyrazole derivatives provide clear evidence for their structural components. For instance, the O-H stretching vibration of the hydroxyl group typically appears as a broad band in the region of 3400-3200 cm⁻¹. The C=O stretching vibration, present in the keto tautomeric form, is usually observed around 1663 cm⁻¹. mdpi.com The C=N and C=C stretching vibrations of the pyrazole and phenyl rings are found in the 1615-1570 cm⁻¹ range. mdpi.com The N-H stretching vibration, if present in a particular tautomer, would also be visible in the high-frequency region of the spectrum. The presence and position of these characteristic bands allow for the confirmation of the key functional groups within the molecule. rsc.org

Table 2: Characteristic Infrared (IR) Absorption Bands for Pyrazolone (B3327878) Derivatives.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3400 - 3200 (broad) |

| Carbonyl (C=O) | Stretching | ~1663 |

| Imine (C=N) | Stretching | 1615 - 1570 |

| Alkene (C=C) | Stretching | 1615 - 1570 |

| Data compiled from various pyrazole derivatives. mdpi.com |

UV-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within the 5-phenyl-1H-pyrazol-4-ol molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, and the wavelengths at which these absorptions occur are characteristic of the molecule's conjugated system.

The UV-Vis spectra of pyrazolone derivatives typically exhibit absorption bands corresponding to π → π* and n → π* transitions. These electronic transitions are influenced by the structure of the molecule, including the presence of the phenyl ring and the pyrazole core, as well as the solvent environment. The specific wavelengths of maximum absorption (λ_max) can provide insights into the extent of conjugation and the electronic nature of the molecule. This technique is also instrumental in studying the effects of substituents and pH on the electronic properties of the compound. nih.gov

Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the molecular formula of 5-phenyl-1H-pyrazol-4-ol. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, the exact molecular mass can be determined with high accuracy.

In addition to providing the molecular ion peak, mass spectrometry also reveals a characteristic fragmentation pattern. The molecule breaks apart in a predictable manner, and the masses of the resulting fragment ions provide further structural information. For pyrazole derivatives, common fragmentation pathways include the loss of small molecules like HCN or N₂. researchgate.net Analysis of these fragmentation patterns can help to piece together the structure of the molecule and confirm the identity of the compound. rsc.orgresearchgate.net

Single Crystal X-ray Diffraction for Solid-State Structural Analysis

X-ray crystallographic studies on related pyrazolone derivatives have revealed that the pyrazole ring is typically planar. spast.org The crystal structure of 1-phenyl-1H-pyrazol-3-ol, for example, shows that the molecules form dimeric units in the solid state, connected by intermolecular hydrogen bonds between the hydroxyl group of one molecule and a nitrogen atom of the pyrazole ring of a neighboring molecule. nih.gov Such studies are crucial for understanding the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of the molecules in the crystal lattice. spast.orgmdpi.com The data obtained from single crystal X-ray diffraction provides an unambiguous confirmation of the molecular structure and offers insights into its solid-state behavior. nih.govresearchgate.net

Tautomerism and Isomerism in Pyrazolones: Spectroscopic and Theoretical Evidence

Pyrazolones, including 5-phenyl-1H-pyrazol-4-ol, are known to exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. wikipedia.orgclockss.org For pyrazolones, the most common tautomeric forms are the keto and enol forms. nih.gov The equilibrium between these tautomers can be influenced by factors such as the solvent, temperature, and the nature of substituents on the pyrazole ring. researchgate.netmdpi.com

Spectroscopic techniques provide strong evidence for the existence of these tautomeric forms. For example, in the IR spectrum, the presence of both a C=O stretching band and an O-H stretching band can indicate a keto-enol equilibrium. nih.govnih.gov NMR spectroscopy is also a powerful tool for studying tautomerism, as the different tautomers will give rise to distinct sets of signals. researchgate.net In some cases, the interconversion between tautomers is slow on the NMR timescale, allowing for the observation and quantification of each form. fu-berlin.de

Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used in conjunction with experimental data to investigate the relative stabilities of the different tautomers. nih.govnih.gov These calculations can help to predict which tautomer is more stable under different conditions and provide insights into the factors that govern the tautomeric equilibrium. nih.govnih.gov The study of tautomerism is crucial for a complete understanding of the chemical reactivity and biological activity of pyrazolone derivatives. frontiersin.org

Computational Chemistry and Theoretical Studies on 5 Phenyl 1h Pyrazol 4 Ol and Its Analogs

Quantum Chemical Investigations

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), provide a detailed understanding of the intrinsic properties of 5-phenyl-1H-pyrazol-4-ol and its analogs at the electronic level. These methods are foundational for predicting a molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.orgnih.gov It has become a go-to method for analyzing organic compounds due to its favorable balance between computational cost and accuracy. eurasianjournals.com For 5-phenyl-1H-pyrazol-4-ol and its derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. taylorandfrancis.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. taylorandfrancis.comyoutube.com

The energy of the HOMO is related to the ionization potential (the ease of removing an electron), and the energy of the LUMO is related to the electron affinity (the ability to accept an electron). taylorandfrancis.comrsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netajchem-a.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small gap indicates that the molecule is more polarizable and more reactive. researchgate.net For 5-phenyl-1H-pyrazol-4-ol, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack, guiding the understanding of its reaction mechanisms. rsc.orgnih.gov

| Parameter | Description | Significance in Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. | Indicates the ability to donate electrons (nucleophilicity). Higher energy corresponds to a better electron donor. taylorandfrancis.comyoutube.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost molecular orbital without electrons. | Indicates the ability to accept electrons (electrophilicity). Lower energy corresponds to a better electron acceptor. taylorandfrancis.comyoutube.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A large gap suggests high stability and low reactivity, while a small gap suggests higher reactivity and lower kinetic stability. researchgate.netajchem-a.com |

Derived from the energies of frontier molecular orbitals, global chemical reactivity descriptors provide quantitative measures of a molecule's stability and reactivity. hakon-art.comrasayanjournal.co.in These descriptors, calculated using DFT, offer a comprehensive view of the chemical behavior of compounds like 5-phenyl-1H-pyrazol-4-ol. researchgate.netresearchgate.net

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (A ≈ -ELUMO). rasayanjournal.co.in

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." hakon-art.com

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = -(I + A) / 2. hakon-art.com

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is defined as ω = μ² / (2η). hakon-art.comresearchgate.net

These parameters are crucial for comparing the reactivity of different pyrazole (B372694) analogs and predicting their behavior in chemical reactions. hakon-art.comasrjetsjournal.org

| Descriptor | Formula | Chemical Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. rasayanjournal.co.in |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of the electron cloud; related to stability. hakon-art.com |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Electron escaping tendency; directs electron flow. hakon-art.com |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity of a species to accept electrons. researchgate.net |

Computational methods can accurately predict spectroscopic data, which is invaluable for confirming the structure of newly synthesized compounds. For 5-phenyl-1H-pyrazol-4-ol and its analogs, DFT calculations can generate theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. asrjetsjournal.orgnih.gov

Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule from its optimized geometry. nih.gov These calculated frequencies correspond to the stretching and bending of bonds and can be compared with experimental IR spectra to identify characteristic functional groups. sharif.edu

Theoretical NMR chemical shifts (¹H and ¹³C) are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. asrjetsjournal.orgnih.gov These calculations provide the chemical shifts of each nucleus in the molecule, which can then be compared to experimental NMR data to confirm the molecular structure and stereochemistry. researchgate.netmdpi.com Discrepancies between theoretical and experimental spectra can often be explained by solvent effects or intermolecular interactions not accounted for in the gas-phase calculations. nih.gov

Molecular Modeling and Simulation Approaches

Beyond quantum mechanics, molecular modeling and simulation techniques explore the behavior of molecules on a larger scale, particularly their interactions with other molecules, such as biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.comnih.gov This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. eurasianjournals.comnih.gov

For 5-phenyl-1H-pyrazol-4-ol and its analogs, docking simulations can identify potential biological targets by virtually screening them against libraries of proteins. researchgate.netijpbs.com The process involves placing the ligand in the active site of the receptor and calculating the binding affinity or docking score, which is an estimation of the binding free energy. nih.govresearchgate.net A lower binding energy generally indicates a more stable and favorable interaction. nih.gov

The results of docking studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the pyrazole derivative and the amino acid residues in the protein's active site. mdpi.comresearchgate.net This information is critical for understanding the structure-activity relationship (SAR) and for rationally designing more potent and selective analogs. mdpi.comhilarispublisher.com These simulations serve as a powerful predictive tool, complementing and guiding experimental research. physchemres.org

Molecular Docking Simulations for Ligand-Target Interactions

Characterization of Binding Modes and Intermolecular Interactions (Hydrogen Bonding, Van der Waals Forces)

The biological activity of a compound is intrinsically linked to its ability to bind to a specific protein target. Computational docking studies are essential for visualizing and understanding these binding modes. For pyrazole derivatives, intermolecular forces such as hydrogen bonds and van der Waals interactions are paramount in stabilizing the ligand-receptor complex.

Van der Waals forces, though weaker, are collectively significant, especially in defining the shape complementarity between the ligand and the binding pocket. The phenyl group common to these analogs frequently engages in non-polar interactions with hydrophobic residues within the target protein. researchgate.net The interplay between directional hydrogen bonds and non-directional van der Waals forces dictates the orientation and affinity of the compound within the active site, which is a key determinant of its inhibitory potential. researchgate.netstfc.ac.uk

Table 1: Examples of Intermolecular Interactions in Pyrazole Analogs

| Compound/Analog Class | Interacting Residues/Atoms | Type of Interaction | Protein Target (Example) |

| 1H-Pyrazole Derivatives | His90, Gln192, Tyr355 | Hydrogen Bonding | Cyclooxygenase-2 (COX-2) |

| 1H-Pyrazole Derivatives | Ser530, Val349, Gly526 | Van der Waals Interactions | Cyclooxygenase-2 (COX-2) |

| 5-Chloro-1-phenyl-1H-pyrazol-4-amine | Pyrazole N2, Amino N4 | N—H···N Hydrogen Bonds | Not Applicable (Crystal Structure) |

| 5-Ethyl-4-phenyl-1H-pyrazol-3(2H)-one | Pyrazole N1/N2, Carbonyl O1 | N—H···O Hydrogen Bonds | Not Applicable (Crystal Structure) |

Prediction of Potential Protein Targets (e.g., Enzymes, Receptors)

A significant advantage of computational chemistry is its ability to predict the likely biological targets of a novel compound through reverse docking and screening against libraries of protein structures. For 5-phenyl-1H-pyrazol-4-ol and its analogs, in silico studies have identified a range of potential protein targets, primarily enzymes such as kinases and hydrolases, which are often implicated in various diseases.

Molecular docking studies have shown that pyrazole derivatives are potential inhibitors of several protein targets. researchgate.net These include:

Protein Kinases: Many pyrazole-containing compounds have been investigated as kinase inhibitors. Docking studies have predicted favorable binding to targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2), which are crucial in cancer progression. researchgate.net More recently, Polo-like kinase 1 (PLK1) has been identified as a critical therapeutic target, with designed aminopyrimidinyl pyrazole analogs showing potential inhibitory activity. mdpi.com

Carbonic Anhydrases (CAs): Certain pyrazole derivatives have shown potent inhibitory profiles against human carbonic anhydrase isoforms I and II (hCA I and hCA II), which are involved in diseases like glaucoma and epilepsy. nih.gov

α-Glucosidase: Pyrazole-phthalazine hybrids have been designed and evaluated in silico as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism, making them potential candidates for managing type 2 diabetes. nih.gov

Immune Checkpoint Proteins: Phenyl-pyrazolone derivatives have been designed to target the PD-1/PD-L1 immune checkpoint, with the lead compounds binding to PD-L1 and inducing its dimerization to block downstream signaling. mdpi.com

These predictions provide a strong foundation for subsequent experimental validation and guide the development of pyrazole-based compounds for specific therapeutic applications.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. MD simulations are used to analyze the behavior of the ligand in the binding pocket, the flexibility of the protein, and the persistence of key intermolecular interactions.

For pyrazole derivatives, MD simulations have been employed to validate docking results and assess the stability of the predicted binding modes. For instance, 50-nanosecond MD simulations of novel pyrazole-carboxamides docked to carbonic anhydrase (hCA I and hCA II) receptors revealed that the compounds exhibited good stability within the binding sites, with only minor conformational changes and fluctuations. nih.gov This confirms that the interactions observed in the static dock are maintained over time, reinforcing the credibility of the predicted binding pose. Similarly, MD simulations were used to study pyrazole-phthalazine hybrids, further confirming the stability of their interaction with the target enzyme α-glucosidase. nih.gov These simulations are crucial for ensuring that the designed inhibitor forms a stable and lasting complex with its target protein, which is a prerequisite for effective biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that influence activity, QSAR models can predict the potency of newly designed compounds before their synthesis.

For pyrazole analogs, both 2D and 3D-QSAR models have been successfully developed. researchgate.net These models have been instrumental in identifying key structural features required for potent inhibition of targets like the Epidermal Growth Factor Receptor (EGFR) and Polo-like kinase 1 (PLK1). mdpi.comresearchgate.net

3D-QSAR techniques , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps. These maps highlight regions where modifications to the molecule's steric, electrostatic, or hydrophobic fields could enhance or diminish its activity.

For example, a hybrid 3D-QSAR study on aminopyrimidinyl pyrazole analogs as PLK1 inhibitors revealed crucial structural requirements for ligand binding. mdpi.com The resulting models showed robust statistical validation and provided insights that led to the design of new, more potent inhibitors. mdpi.com

The predictive power of QSAR models accelerates the lead optimization process by prioritizing the synthesis of compounds with the highest predicted activity, thus saving significant time and resources. nih.gov

In Silico Pharmacokinetic Parameter Prediction and ADME Profiling

A promising drug candidate must not only be potent but also possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). Early assessment of these properties using in silico models is vital to reduce the high attrition rates of compounds in later stages of drug development. nih.govmdpi.com

For 5-phenyl-1H-pyrazol-4-ol analogs, various computational tools and webservers are used to predict their ADME profiles. These predictions are often guided by established principles like Lipinski's Rule of Five, which outlines the molecular properties (e.g., molecular weight, lipophilicity) that correlate with good oral bioavailability. mdpi.com

In silico ADME studies for pyrazole derivatives have yielded important insights:

Drug-Likeness: Pharmacokinetic profiling of 1H-pyrazole analogs has shown their compliance with various drug-likeness filter rules (Lipinski, Ghose, Veber, etc.). researchgate.netmdpi.com

Absorption and Distribution: Predictions suggest that many pyrazole derivatives have favorable absorption and distribution characteristics. mdpi.comresearchgate.net

Metabolism: The models can predict the primary sites of metabolism by cytochrome P450 enzymes, helping to identify potential liabilities.

Toxicity: In silico models can also flag potential toxicity issues, such as AMES toxicity, allowing for early modification of the chemical structure to mitigate risks. nih.gov

Table 2: Predicted In Silico ADME Properties for a Representative Pyrazole Analog

| Parameter | Predicted Value/Compliance | Significance |

| Molecular Weight | < 500 g/mol | Compliance with Lipinski's Rule |

| LogP (Lipophilicity) | < 5 | Compliance with Lipinski's Rule |

| Hydrogen Bond Donors | < 5 | Compliance with Lipinski's Rule |

| Hydrogen Bond Acceptors | < 10 | Compliance with Lipinski's Rule |

| Human Intestinal Absorption | High | Good potential for oral absorption |

| Blood-Brain Barrier (BBB) Permeant | Varies by analog | Indicates potential for CNS activity |

| CYP450 Inhibition | Typically low | Lower risk of drug-drug interactions |

| AMES Toxicity | Predicted non-toxic | Low mutagenicity potential |

| (Note: Data is representative and based on general findings for pyrazole analogs from sources researchgate.netmdpi.commdpi.com. Actual values vary for specific molecules.) |

This early-stage computational profiling ensures that development efforts are focused on compounds that have a higher probability of success in preclinical and clinical trials. nih.gov

Biological Activity Research and Mechanistic Investigations of 5 Phenyl 1h Pyrazol 4 Ol Derivatives

Anti-inflammatory Activity and Underlying Mechanisms

The pyrazole (B372694) nucleus is a core component of several clinically used non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, phenylbutazone, and antipyrine. mdpi.comnih.gov This has spurred further investigation into novel pyrazole derivatives for their potential to manage inflammatory conditions. sci-hub.se The anti-inflammatory effects of these compounds are often attributed to their ability to interfere with key inflammatory mediators and signaling pathways. sci-hub.seimpactfactor.org

Research has demonstrated that certain pyrazole derivatives can effectively suppress the production of key pro-inflammatory cytokines. In one study, a novel pyrazole analog, identified as Compound 6c, was assessed for its activity in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. The compound caused a significant reduction in the levels of major inflammatory cytokines, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). nih.gov The dysregulation of these cytokines is a hallmark of many inflammatory diseases, and their inhibition represents a critical mechanism for the anti-inflammatory action of these pyrazole derivatives. sci-hub.se

The anti-inflammatory effects of pyrazole derivatives are closely linked to their ability to modulate crucial signaling cascades, particularly the nuclear factor kappa B (NF-κB) pathway. nih.gov The NF-κB pathway is a vital regulator of immune and inflammatory responses, and its activation can be triggered by cytokines, microbial agents, and stress. nih.gov Studies have shown that pyrazole compounds can act as potent inhibitors of NF-κB transcriptional activity. nih.gov For instance, Compound 6c was found to inhibit the degradation of inhibitor kappa B-α (IκBα), a key step that precedes NF-κB activation. nih.gov By preventing IκBα degradation, the compound effectively blocks the NF-κB signaling cascade, thereby downregulating the expression of inflammatory genes and mediators. nih.gov Other research highlights that pyrazole derivatives can also target the arachidonic acid cascade, which is driven by cyclooxygenases (COX) and lipoxygenases (LOX), providing another avenue for their anti-inflammatory effects. sci-hub.se

To gauge the therapeutic potential of new pyrazole derivatives, their efficacy is often compared to that of well-established anti-inflammatory drugs. In an in-vitro study using the protein denaturation method, a series of 5-(substituted-phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole derivatives were evaluated. scholarsresearchlibrary.com One derivative, 4-(3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)aniline (Compound 7), was identified as the most potent in the series, exhibiting an IC50 value of 419.05 µg/ml. This activity was compared against Diclofenac sodium, a standard NSAID, establishing a benchmark for its potency. scholarsresearchlibrary.com Such comparative analyses are crucial for identifying promising new candidates that may offer advantages over existing therapies. sci-hub.se

Table 1: Comparative Anti-inflammatory Activity

| Compound | IC50 (µg/mL) | Standard Drug |

|---|---|---|

| 4-(3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)aniline (Compound 7) | 419.05 | Diclofenac sodium |

Data sourced from in-vitro protein denaturation studies. scholarsresearchlibrary.com

Antimicrobial Research Focus

The pyrazole scaffold is a versatile structural motif that has been incorporated into numerous compounds exhibiting a wide range of antimicrobial properties. globalresearchonline.netsemanticscholar.org Researchers have synthesized and tested various derivatives against a spectrum of bacterial and fungal pathogens, including drug-resistant strains. nih.gov

Pyrazole derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. Studies have evaluated their efficacy against clinically relevant species such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Proteus mirabilis.

Gram-Positive Bacteria: Several pyrazole-based compounds have shown potent activity against S. aureus, including methicillin-resistant Staphylococcus aureus (MRSA) strains, with some derivatives exhibiting Minimum Inhibitory Concentration (MIC) values as low as 0.39 μg/ml. nih.gov Certain thiazolo-pyrazole derivatives have also been identified as potent anti-MRSA agents, with MIC values of 4 μg/ml. nih.gov In other studies, newly synthesized pyrazole derivatives showed broad-spectrum inhibitory activity against B. subtilis and S. aureus. researchgate.netekb.eg

Gram-Negative Bacteria: The antibacterial spectrum of pyrazole derivatives extends to Gram-negative bacteria. Imidazo-pyridine substituted pyrazoles have been reported as potent broad-spectrum agents, showing better in vitro activity than ciprofloxacin (B1669076) against strains like E. coli and P. aeruginosa. nih.gov Other research has confirmed the activity of various pyrazole series against E. coli and has also shown that some derivatives possess wide-spectrum activity against Proteus vulgaris. researchgate.netekb.eg

Table 2: Antibacterial Activity of Select Pyrazole Derivatives

| Bacterial Strain | Type | Compound Series / Derivative | Observed Activity (MIC) |

|---|---|---|---|

| Staphylococcus aureus (MRSA) | Gram-Positive | Trifluorophenyl-substituted pyrazoles | 0.39 µg/mL |

| Staphylococcus aureus (MRSA) | Gram-Positive | Tethered thiazolo-pyrazoles | 4 µg/mL |

| Bacillus subtilis | Gram-Positive | Hybrid pyrazole-thiazole compounds | Potent growth inhibition |

| Escherichia coli | Gram-Negative | Imidazo-pyridine substituted pyrazoles | <1 µg/mL |

| Proteus vulgaris | Gram-Negative | Enaminonitrile pyrazole derivatives | Wide spectrum activity |

Data compiled from multiple research findings. nih.govresearchgate.netnih.gov

In addition to antibacterial properties, pyrazole derivatives have been investigated for their potential to combat fungal infections. Research has focused on their efficacy against common and opportunistic fungal pathogens like Aspergillus niger and Candida albicans. nih.govnih.gov

A series of triazole derivatives incorporating a phenylethynyl pyrazole moiety exhibited good in vitro antifungal activities. nih.gov Specifically, compounds designated 5k and 6c showed excellent activity against C. albicans, with MIC values of 0.125 µg/mL and 0.0625 µg/mL, respectively. nih.gov These compounds also demonstrated moderate to good activity against Aspergillus fumigatus. nih.gov Other studies have confirmed the antifungal potential of pyrazole derivatives against C. albicans and A. niger. mdpi.comnih.gov The development of such compounds is critical, especially given the rise of drug-resistant fungal strains. nih.gov

Table 3: Antifungal Activity of Select Pyrazole Derivatives

| Fungal Pathogen | Compound | MIC (µg/mL) |

|---|---|---|

| Candida albicans | Compound 5k | 0.125 |

| Candida albicans | Compound 6c | 0.0625 |

| Aspergillus fumigatus | Compound 5k | 8.0 |

| Aspergillus fumigatus | Compound 6c | 4.0 |

Data from in-vitro antifungal screening. nih.gov

Elucidation of Antimicrobial Mechanisms (e.g., DNA Gyrase Inhibition)

The antimicrobial efficacy of 5-phenyl-1H-pyrazol-4-ol derivatives has been linked to their ability to interfere with essential bacterial enzymes, particularly DNA gyrase. This enzyme is a type II topoisomerase crucial for managing DNA topology during replication, making it an attractive target for antibacterial agents.

A series of novel 4,5-dihydropyrazole derivatives were designed and synthesized as potential DNA gyrase inhibitors. rsc.orgresearchgate.net In vitro antibacterial assays revealed that several of these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. rsc.org For instance, compound 4t showed significant activity with minimum inhibitory concentration (MIC) values of 0.39 μg/mL against Staphylococcus aureus and Escherichia coli. rsc.orgresearchgate.net Further investigation into the mechanism confirmed that these compounds inhibit the supercoiling activity of DNA gyrase. Compound 4d was particularly effective, displaying potent inhibitory activity against B. subtilis DNA gyrase and S. aureus DNA gyrase with an IC₅₀ of 0.125 μg/mL. rsc.orgresearchgate.net

Similarly, a series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were evaluated as DNA gyrase inhibitors. nih.gov The results indicated a strong correlation between the compounds' MIC values against bacterial strains and their IC₅₀ values for DNA gyrase inhibition, suggesting that the antibacterial action is a direct result of targeting this enzyme. nih.gov Compound 3k from this series demonstrated potent inhibition of Staphylococcus aureus DNA gyrase and Bacillus subtilis DNA gyrase with IC₅₀ values of 0.15 µg/mL and 0.25 µg/mL, respectively. nih.gov

Further studies on quinazolin-4(3H)-one derivatives incorporating pyrazole scaffolds also identified potent inhibitors of E. coli DNA gyrase. The most active compounds, 4a, 5a, 5c, and 5d , showed IC₅₀ values ranging from 3.19 to 4.17 µM, with compound 5a (IC₅₀ = 3.19 µM) exceeding the potency of the reference drug Novobiocin. mdpi.com Molecular docking simulations have supported these findings, illustrating how these pyrazole derivatives fit into the enzyme's active site, thereby inhibiting its function. rsc.orgnih.govmdpi.com

Table 1: DNA Gyrase Inhibitory Activity of Pyrazole Derivatives

| Compound | Target Enzyme | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| 4d | B. subtilis DNA gyrase | 0.125 | rsc.orgresearchgate.net |

| 4d | S. aureus DNA gyrase | 0.125 | rsc.orgresearchgate.net |

| 3k | S. aureus DNA gyrase | 0.15 | nih.gov |

| 3k | B. subtilis DNA gyrase | 0.25 | nih.gov |

| 5a | E. coli DNA gyrase | 3.19 (µM) | mdpi.com |

| 5d | E. coli DNA gyrase | 3.51 (µM) | mdpi.com |

Anticancer Research and Molecular Targeting

Pyrazole derivatives have been extensively investigated for their anticancer properties, demonstrating the ability to inhibit tumor cell growth through various molecular targeting mechanisms. nih.gov These compounds interact with key proteins and signaling pathways that are dysregulated in cancer. nih.gov

Numerous studies have demonstrated the cytotoxic potential of 5-phenyl-1H-pyrazol-4-ol derivatives against a range of human cancer cell lines. The efficacy of these compounds is often evaluated by their IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth.

For example, a series of pyrazole-indole hybrids were tested against four human cancer cell lines: HCT-116 (colon), MCF-7 (breast), HepG2 (liver), and A549 (lung). acs.org Compounds 7a and 7b showed excellent inhibitory activity against the HepG2 cell line, with IC₅₀ values of 6.1 µM and 7.9 µM, respectively, which were significantly more potent than the standard drug doxorubicin (B1662922) (IC₅₀ = 24.7 µM). acs.org

In another study, 5-phenyl-1H-pyrazol derivatives were assessed for their antiproliferative activity against melanoma cell lines WM266.4 and A375, which harbor the BRAF(V600E) mutation. nih.gov Compound 5c exhibited potent activity with IC₅₀ values of 1.50 µM and 1.32 µM against WM266.4 and A375 cells, respectively. nih.gov A separate series of pyrazole derivatives containing a niacinamide moiety also showed promising results; compound 5h had IC₅₀ values of 2.63 µM against WM266.4 and 3.16 µM against A375 cells. nih.gov

Further research on pyrazole derivatives has identified compounds with significant inhibitory potential against various other cell lines, including renal (UO-31), CNS (SNB-75), and HeLa cells, with some derivatives showing IC₅₀ values in the sub-micromolar range. nih.gov

Table 2: Antiproliferative Activity of Pyrazole Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 7a | HepG2 | Liver | 6.1 | acs.org |

| 7b | HepG2 | Liver | 7.9 | acs.org |

| 5c | WM266.4 | Melanoma | 1.50 | nih.gov |

| 5c | A375 | Melanoma | 1.32 | nih.gov |

| 5h | WM266.4 | Melanoma | 2.63 | nih.gov |

| 5h | A375 | Melanoma | 3.16 | nih.gov |

| Compound 50 | MCF-7, A549, HeLa | Breast, Lung, Cervical | 0.83–1.81 | nih.gov |

A primary mechanism for the anticancer activity of pyrazole derivatives is the inhibition of protein kinases, which are critical regulators of cell cycle progression and signal transduction. Overexpression of kinases like Aurora-A, Aurora-B, and mutant BRAF is common in many cancers.

Several 5-phenyl-1H-pyrazol derivatives have been identified as potent inhibitors of the BRAF(V600E) mutant kinase, which is prevalent in melanoma and other cancers. nih.govresearchgate.net A series of these derivatives was synthesized and evaluated, with compound 5c showing the most potent inhibitory activity against BRAF(V600E) with an IC₅₀ value of 0.19 µM. nih.govnih.gov Another study reported a derivative, compound 5h , with a BRAF(V600E) IC₅₀ of 0.33 µM. nih.gov These findings are comparable to the activity of the approved BRAF inhibitor vemurafenib. nih.govnih.gov

Research has also explored the inhibition of Aurora kinases. A pyrazole-linked benzimidazole (B57391) derivative, compound 29 , was evaluated for its in vitro inhibition of Aurora A/B kinase and showed potential as a kinase inhibitor. nih.gov Additionally, a phthalazinone pyrazole compound, PHT , was identified as a potent inhibitor of Aurora kinase A, with a reported 1000-fold higher selectivity for Aurora-A over Aurora-B. mdpi.com

Table 3: Kinase Inhibitory Activity of Pyrazole Derivatives

| Compound | Target Kinase | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 5c | BRAF(V600E) | 0.19 | nih.govnih.gov |

| Compound 30 | BRAF(V600E) | 0.19 | nih.gov |

| 5h | BRAF(V600E) | 0.33 | nih.gov |

| Compound 14 | BRAF(V600E) | 0.10 | researchgate.net |

| Compound 14 | CRAF | 0.02 | researchgate.net |

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase receptor that, when overexpressed or mutated, drives the progression of various cancers, including non-small cell lung cancer. nih.govnih.gov Pyrazole derivatives have been designed as EGFR inhibitors. nih.gov

Studies on N-phenyl pyrazoline derivatives revealed their ability to suppress EGFR expression in a dose-dependent manner in cervical cancer cells. nih.gov Molecular docking simulations showed that these compounds, such as N-phenyl pyrazoline 5 , can bind effectively to the active site of the EGFR protein. nih.gov Further research on 1H-pyrazolo[3,4-d]pyrimidine derivatives identified compounds that demonstrated potent cytotoxicity against non-small cell lung cancer A549 cells, acting as potential EGFR inhibitors. nih.gov For instance, compound 24 was effective against A549 and HCT116 cell lines with IC₅₀ values of 8.21 and 19.56 µM, respectively. nih.gov The binding interactions often involve hydrogen bonds with key amino acid residues like Met793 in the EGFR active site. nih.govrawdatalibrary.net

The anticancer effects of pyrazole derivatives are often mediated by their ability to modulate critical cellular signaling pathways. The RAF-MEK-ERK (also known as MAPK) pathway is a central cascade that regulates cell proliferation, differentiation, and survival. nih.govnih.gov Constitutive activation of this pathway, often due to mutations like BRAF(V600E), leads to uncontrolled cell growth. nih.govresearchgate.net

By inhibiting BRAF(V600E), 5-phenyl-1H-pyrazol derivatives effectively block the downstream signaling of the ERK pathway. nih.gov This disruption leads to a decrease in the phosphorylation of MEK and ERK, ultimately resulting in the dysregulation of cell cycle progression and the induction of apoptosis in cancer cells. nih.govresearchgate.net Similarly, by targeting EGFR, these compounds prevent the activation of downstream pathways, including the ERK and Akt signaling cascades, which are crucial for cancer cell aggressiveness and the maintenance of cancer stem cell-like phenotypes. nih.gov

Antioxidant Activity Investigations

In addition to their antimicrobial and anticancer properties, many pyrazole derivatives have been investigated for their antioxidant potential. nih.govijpsr.commdpi.com Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in the pathology of numerous diseases. The ability of pyrazole derivatives to scavenge free radicals makes them promising therapeutic candidates.

The antioxidant capacity of these compounds is commonly assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.govnih.gov In one study, a series of 4,4ʹ-(arylmethylene)bis(1H-pyrazol-5-ols) derivatives were synthesized and evaluated. nih.gov Many of the synthesized compounds showed good radical scavenging activity, with several being more active than the ascorbic acid standard. Compound 3i was identified as a particularly potent scavenger, with an IC₅₀ of 6.2 µM. nih.gov

Another investigation of 5-aminopyrazole derivatives also highlighted their radical scavenging properties. nih.gov Compounds 4b and 4c demonstrated the highest antioxidant activity in the DPPH assay. nih.gov The structural features of the pyrazole ring and its substituents play a crucial role in their ability to donate a hydrogen atom or an electron to neutralize free radicals, thus conferring their antioxidant effects. semanticscholar.org

Table 4: Antioxidant Activity of Pyrazole Derivatives (DPPH Assay)

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| 3i | 6.2 | nih.gov |

| 3c | 20.9 | nih.gov |

| 5g | 0.245 | semanticscholar.org |

| 5h | 0.284 | semanticscholar.org |

| Ascorbic Acid (Standard) | 0.483 | semanticscholar.org |

Radical Scavenging Capabilities (e.g., ABTS Method)

Derivatives of the 5-phenyl-1H-pyrazol-4-ol scaffold have demonstrated notable potential as antioxidants, a property often evaluated by their ability to scavenge synthetic radicals. In the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, certain 4-aminopyrazol-5-ol hydrochlorides, which are related structures, have shown high antioxidant activity, comparable to the standard antioxidant Trolox researchgate.net. The ABTS assay is predicated on the direct quenching of the ABTS cation radical (ABTS•+) by an antioxidant compound researchgate.net.

While the ABTS method is a common measure, the antioxidant capacity of pyrazole derivatives has also been extensively studied using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Studies on functionalized 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) revealed a diverse range of in vitro DPPH radical scavenging activities, with some compounds exhibiting greater potency than the standard butylated hydroxytoluene (BHT) researchgate.net. For instance, compounds with specific substitutions, such as 4-bromo-2,6-dimethoxyphenyl or naphthalen-1-yl, showed significantly lower IC50 values, indicating stronger radical scavenging capabilities researchgate.net. The antioxidant activity of pyrazoles is often attributed to the presence of an NH proton nih.gov. Thienyl-pyrazole derivatives have also shown excellent DPPH and hydroxyl radical scavenging activities, in some cases surpassing the standard, ascorbic acid nih.gov.

The table below summarizes the radical scavenging activity of selected bis-pyrazolone derivatives using the DPPH method.

| Compound Name | Substituent Group | IC50 (µM) |

| Compound 18 | 4-bromo-2,6-dimethoxyphenyl | 55.2 ± 1.2 |

| Compound 20 | naphthalen-1-yl | 58.3 ± 0.9 |

| Compound 19 | 3-bromo-4-methoxyphenyl | 59.6 ± 0.1 |

| Compound 6 | 4-methoxyphenyl | 60.01 ± 0.7 |

| Standard BHT | - | 128.8 ± 2.1 |

Data sourced from research on 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives researchgate.net.

Protective Effects against DNA Damage

The biological activities of pyrazole derivatives extend to the modulation of cellular responses to DNA damage, a critical factor in cancer therapy. Research into a novel pyrazole compound, N,N-dimethyl-N'-(3-(1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)phenyl)azanesulfonamide (PCW-1001), has shown that it can regulate genes involved in the DNA damage response nih.gov. This activity suggests a potential role for such compounds in radiotherapy nih.gov.

Specifically, PCW-1001 was found to induce apoptosis in breast cancer cell lines and enhance their sensitivity to radiation by modulating the expression of genes related to DNA damage response nih.gov. Because radiation treatment works by triggering DNA double-strand breaks, the ability of a compound to influence these repair and response pathways is of significant therapeutic interest nih.gov. This suggests that pyrazole derivatives could act as radiosensitizers, potentially protecting against damage in healthy tissues or enhancing it in cancerous ones, thereby improving the efficacy of cancer treatments nih.gov.

Other Significant Biological Activities Explored

Antiviral Activity against Broad Panels of Viruses

Pyrazole derivatives have been identified as possessing a wide spectrum of antiviral activities. They have shown efficacy against various RNA and DNA viruses. For example, certain N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines were found to inhibit the replication of Yellow Fever Virus (YFV) and Bovine Viral Diarrhea Virus (BVDV), which are members of the Flaviviridae family nih.gov. The activity of these compounds was further extended to other pathogenic flaviviruses, including Dengue Virus-2 (DENV-2), against which they showed higher potency nih.gov.

In other studies, newly synthesized 4-substituted pyrazole derivatives demonstrated significant protective effects against Newcastle disease virus (NDV), a highly contagious avian pathogen nih.govresearchgate.net. Specific derivatives, such as a hydrazone and a thiazolidinedione, achieved 100% protection against NDV with no mortality in experimental models nih.govresearchgate.net. Furthermore, hydroxyquinoline-pyrazole candidates have been investigated as antiviral agents against a range of coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E, showing promising activity in plaque reduction and viral inhibition assays rsc.org.

The table below highlights the protective efficacy of selected pyrazole derivatives against Newcastle disease virus (NDV).

| Compound Type | Protection Percentage (%) | Mortality (%) |

| Hydrazone 6 | 100 | 0 |

| Thiazolidinedione 9 | 100 | 0 |

| Pyrazolopyrimidine 7 | 95 | 5 |

| Tetrazine 4 | 85 | 15 |

| Chalcone (B49325) 11 | 80 | 20 |

Data sourced from antiviral evaluations of 4-substituted pyrazole derivatives nih.govresearchgate.net.

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

Derivatives of the pyrazole scaffold have been extensively investigated as inhibitors of monoamine oxidases (MAOs), enzymes that are critical targets for treating mood disorders and neurodegenerative diseases like Parkinson's disease nih.govmdpi.com. Two isoforms, MAO-A and MAO-B, are known pharmacological targets mdpi.com.

A series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and found to be reversible, potent, and selective inhibitors of MAO-A over MAO-B nih.gov. The stereochemistry of these compounds was shown to be an important factor, with separated enantiomers demonstrating enhanced inhibitory activity and selectivity nih.gov. For instance, the (-)-6 enantiomer displayed a Kᵢ for MAO-A of 2 nM and a selectivity index (SI) of 165,000 nih.gov. Other studies on N-acetyl/N-thiocarbamoylpyrazoline derivatives have explored how substitutions at various positions on the pyrazoline ring influence inhibitory activity and selectivity toward MAO-A and MAO-B mdpi.com. For example, a p-prenyloxyaryl moiety at the C3 position was found to orient selectivity toward the B isoform of the enzyme mdpi.com.

Analgesic Effects and Mechanisms

Pyrazole derivatives are well-documented for their analgesic properties, with research pointing to multiple mechanisms of action. One novel compound, 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole (FR140423), demonstrated potent dose-dependent anti-hyperalgesic effects in a yeast-induced hyperalgesia model, proving to be five-fold more potent than indomethacin (B1671933) nih.gov. This compound acts as a selective cyclooxygenase-2 (COX-2) inhibitor nih.gov.

Interestingly, FR140423 also exhibited analgesic effects in non-inflamed tissues, increasing the pain threshold in the tail-flick test, an effect not seen with indomethacin nih.gov. This additional analgesic activity was blocked by the mu-opioid antagonist naloxone, suggesting a unique mechanism that combines COX-2 inhibition with morphine-like analgesic effects nih.gov. Other research has confirmed the analgesic activities of various 1-phenyl-1H-pyrazole derivatives and 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one derivatives in different animal models, comparing their efficacy to standard drugs like tramadol (B15222) and acetylsalicylic acid semanticscholar.orgsemanticscholar.org.

Cardiovascular Regulatory Effects (e.g., Sympathoinhibition, Hypotension) and Cholinergic-Nitric Oxide Signaling

Certain pyrazole derivatives have been shown to exert significant effects on the cardiovascular system. The compound 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-21) was found to reduce the mean arterial pressure in spontaneously hypertensive rats following chronic oral administration nih.gov.

The mechanism behind this hypotensive effect involves the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway. Ex vivo experiments demonstrated that LQFM-21 induced endothelium-dependent relaxation in isolated aortic rings, an effect that was blocked by inhibitors of nitric oxide synthase (L-NAME) and guanylyl cyclase (ODQ) nih.gov. Furthermore, the cardiovascular effects of LQFM-21 were attenuated by the blockade of muscarinic receptors with atropine, indicating an additional involvement of the cholinergic system nih.gov. These findings suggest that the antihypertensive and vasodilator effects of this pyrazole derivative are mediated through cholinergic-nitric oxide signaling nih.gov. Other research has focused on designing pyrazole-based selective COX-2 inhibitors with the specific goal of creating cardioprotective anti-inflammatory agents to minimize the cardiovascular risks associated with older drugs in this class nih.gov.

Corrosion Inhibition Properties for Metal Surfaces

Derivatives of pyrazole, including structures related to 5-phenyl-1H-pyrazol-4-ol, have been identified as effective corrosion inhibitors for various metals and alloys, particularly in aggressive acidic environments like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). nih.goviapchem.org The efficacy of these compounds is attributed to their molecular structure, which includes heteroatoms (nitrogen, oxygen), aromatic rings, and π-electrons. qu.edu.qa These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes the corrosive process. qu.edu.qaresearchgate.net

The mechanism of inhibition generally involves the adsorption of the pyrazole derivatives on the metal surface. qu.edu.qa This adsorption can occur through physical interactions (physisorption), chemical bonding (chemisorption), or a combination of both. acs.orgresearchgate.net The presence of nitrogen atoms and delocalized π-electrons in the pyrazole ring allows for strong interaction with the vacant d-orbitals of metal atoms, leading to stable chemisorption. nih.gov This process blocks the active sites on the metal surface, thereby reducing both the anodic dissolution of the metal and the cathodic hydrogen evolution reactions. researchgate.netresearchgate.net Consequently, these compounds often act as mixed-type inhibitors. nih.govresearchgate.net

The inhibition efficiency (IE) of pyrazole derivatives is dependent on their concentration, the temperature, and the specific molecular structure. iapchem.orgresearchgate.net Research has shown that as the concentration of the inhibitor increases, the surface coverage on the metal improves, leading to a higher IE. iapchem.orgnih.govresearchgate.net For instance, N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) demonstrated a high inhibition efficiency of 90.2% for C38 steel in 1 M HCl at a concentration of 1 mM. nih.gov Similarly, other pyrazole derivatives have shown efficiencies exceeding 90% under optimal conditions. researchgate.netnih.gov The adsorption of these inhibitors on steel surfaces often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface. iapchem.orgnih.govacs.org

| Derivative Name | Metal | Corrosive Medium | Concentration | Maximum Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|

| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | Carbon Steel | 1 M HCl | 10⁻³ M | 90.8 | nih.gov |